N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide
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Overview
Description
N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a complex organic compound with a unique structure that includes a thiadiazole ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, which is then functionalized with an ethoxymethyl group. The piperidine moiety is introduced through a series of reactions that involve the formation of amide bonds. The final product is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the piperidine moiety.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N4-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzenesulfonamide
- N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
Uniqueness
N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is unique due to its specific combination of functional groups and structural features. The presence of both the thiadiazole ring and the piperidine moiety provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
4-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3S/c1-4-22-9-11-16-17-13(23-11)15-12(20)10-5-7-19(8-6-10)14(21)18(2)3/h10H,4-9H2,1-3H3,(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFUQODHIWAFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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